molecular formula C11H17NO2S B13999450 Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13999450
M. Wt: 227.33 g/mol
InChI Key: MHLOZPWQZPKMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

ethyl 2-amino-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H17NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h7-8H,2-6,12H2,1H3

InChI Key

MHLOZPWQZPKMGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2C1CCCC2)N

Origin of Product

United States

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